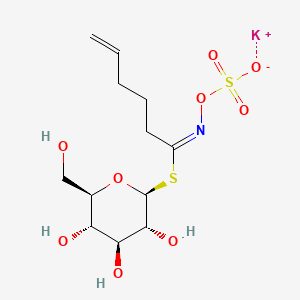

Potassium (1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)hex-5-en-1-ylidene)amino sulfate

Description

This compound features a tetrahydro-2H-pyran (glucose-like) core substituted with a thioether-linked hex-5-en-1-ylidene chain and an amino sulfate group. The sulfate moiety enhances water solubility, while the thioether and unsaturated hexenylidene chain may influence reactivity and lipophilicity.

Properties

Molecular Formula |

C12H20KNO9S2 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate |

InChI |

InChI=1S/C12H21NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 |

InChI Key |

ORTNBYUDHZJOHO-DHPXDJSUSA-M |

Isomeric SMILES |

C=CCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

Canonical SMILES |

C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origin of Product |

United States |

Biological Activity

The compound Potassium (1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)hex-5-en-1-ylidene)amino sulfate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₂H₂₀KNO₁₀S₂

- Molecular Weight : 441.52 g/mol

- CAS Number : Not available

The compound features a thioether linkage and multiple hydroxyl groups, which may contribute to its biological reactivity and interaction with biological molecules.

Research indicates that compounds similar to potassium sulfate can influence various biochemical pathways. The presence of hydroxyl groups suggests potential interactions with enzymes and receptors. The thioether moiety may enhance the compound's ability to participate in redox reactions, which are crucial for many biological processes.

Antioxidant Activity

Studies have demonstrated that potassium sulfate derivatives exhibit significant antioxidant properties. For instance, extracts containing potassium sulfate have shown high DPPH- scavenging activity, indicating their potential to neutralize free radicals and reduce oxidative stress in biological systems .

Antimicrobial Properties

The application of potassium sulfate has been linked to enhanced antimicrobial activity. In agricultural studies, higher doses of potassium sulfate improved the efficacy of plant extracts against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a synergistic effect in combating microbial infections .

Enzyme Activity Modulation

Potassium compounds have been shown to influence enzyme activities in soil ecosystems. For example, increased potassium fertilization correlates with enhanced dehydrogenase and phosphatase activities in soil, which are vital for nutrient cycling and soil health . This modulation can indirectly affect plant growth and health.

Case Studies

- Agricultural Applications : A study evaluated the effects of potassium sulfate on soil enzyme activities over several years. Results indicated a significant increase in dehydrogenase activity with higher potassium doses, promoting better soil health and crop yield .

- Antioxidant Studies : An investigation into the antioxidant properties of plant extracts treated with potassium sulfate revealed a marked increase in radical scavenging capabilities at optimal concentrations .

- Microbial Resistance : Research highlighted that potassium sulfate applications at specific dosages significantly increased the resistance of plants to microbial infections, demonstrating its potential as a natural pesticide .

Comparative Analysis

| Parameter | Potassium Sulfate | Other Sulfates |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Antimicrobial Efficacy | Significant | Variable |

| Soil Enzyme Activation | Enhanced | Minimal |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the evidence:

*Inferred formula based on IUPAC name and analogous structures.

Physicochemical Properties

- Solubility: The sulfate group in the target compound enhances aqueous solubility compared to non-sulfated analogs like the chromenone derivative in . However, phosphate esters () may exhibit even higher solubility due to stronger ionic character .

- Stability : The thioether linkage in the target compound may confer resistance to enzymatic hydrolysis compared to oxygen-linked glycosides (). However, the hydrazine sulfonate analog () is prone to decomposition under acidic conditions due to its reactive N–N bond .

Research Findings and Limitations

- Contradictions in Stability : While sulfates (target) and phosphates () are generally stable, hydrazine derivatives () require careful handling due to reactivity .

- Data Gaps : Exact melting points, solubility constants, and biological activity data for the target compound are absent in the evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.